Product packaging for 4'-Methoxyacrylophenone(Cat. No.:CAS No. 7448-86-4)

4'-Methoxyacrylophenone

Cat. No.: B3056821
CAS No.: 7448-86-4
M. Wt: 162.18 g/mol
InChI Key: YMESWDPSFKMFND-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Polymer Chemistry

In the realm of organic synthesis, 4'-Methoxyacrylophenone serves as a valuable precursor for the creation of more complex molecules. Its reactive acryloyl group allows it to participate in a variety of chemical reactions. ontosight.ai For instance, it is a key starting material in the synthesis of heterocyclic compounds like 4-(4-Methoxyphenyl)imidazo[1,5-a]pyrimidine-8-carboxamide. prepchem.com The synthesis involves the reaction of 3-dimethylamino-4'-methoxyacrylophenone with 4-amino-5-imidazolecarboxamide hydrochloride. prepchem.com

In polymer chemistry, this compound is utilized as a monomer in polymerization reactions. The photochemistry and photophysics of polymers derived from substituted acrylophenones, including poly(4′-methoxyacrylophenone), have been a subject of study. acs.org Research has explored the photodegradation of these polymers, which is relevant to understanding their stability and potential applications. acs.org

Significance as a Versatile Chemical Building Block and Monomer

The concept of a "chemical building block" refers to a molecule that can be used as a fundamental unit in the construction of more complex chemical structures. ossila.comeuropa.euemolecules.comsigmaaldrich.com this compound fits this description due to its reactive functional groups that allow for its incorporation into a wide array of larger molecules and polymers. ontosight.aiossila.comeuropa.euemolecules.comsigmaaldrich.com Its utility as a monomer is particularly noteworthy. Monomers are the repeating units that form a polymer chain. europa.eu The polymerization of this compound and its copolymerization with other monomers lead to the formation of polymers with specific properties. For example, copolymers of 4-methoxyacrylophenone and 2-hydroxy-4-(2-methacroyloxyethoxy)benzophenone have been studied in solution. vdoc.pub

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of various derivatives. For example, it can be derived from 4-methoxybenzoyl chloride, a compound used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives with potential anti-cancer activity. chemicalbook.com

Properties of this compound:

Property Value
Molecular Formula C10H10O2
Molecular Weight 162.19 g/mol

Overview of Scholarly Research Trajectories Involving this compound

Scholarly research on this compound has followed several distinct yet interconnected trajectories. A significant area of investigation has been its synthesis and the synthesis of its derivatives. Methods for preparing β-methoxyacrylophenones have been developed, highlighting the influence of steric and electronic effects on the reactivity of these compounds. dss.go.th

Another major research focus is its role in polymer science. Studies have delved into the photochemistry of poly(4′-methoxyacrylophenone) and related polymers, examining their degradation processes. acs.org For instance, research has investigated the retardation of anaerobic photodegradation of this polymer. acs.org The photolysis of copolymers containing p-methoxyacrylophenone has also been a subject of academic inquiry, focusing on the mechanisms of chain scission. acs.org

Furthermore, the compound's application as a monomer in different types of polymerization has been explored. Cationic polymerization, a process involving positively charged propagating species, is a relevant area of study for vinyl monomers like this compound. vdoc.pub The development of photo-controlled living cationic polymerization systems has expanded the possibilities for synthesizing well-defined polymers from monomers such as 4-methoxystyrene, a related compound. nih.gov Radical polymerization, another fundamental method in polymer science, is also applicable to monomers with vinyl groups. beilstein-journals.org

The synthesis of functional polymers from bio-based monomers derived from compounds like 2-methoxy-4-vinylphenol, which shares structural similarities with this compound, points towards a growing interest in sustainable polymer chemistry. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B3056821 4'-Methoxyacrylophenone CAS No. 7448-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMESWDPSFKMFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225482
Record name 4'-Methoxyacrylophenone
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Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7448-86-4
Record name 1-(4-Methoxyphenyl)-2-propen-1-one
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Record name 4'-Methoxyacrylophenone
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Record name 4'-Methoxyacrylophenone
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Record name 1-(4-methoxyphenyl)prop-2-en-1-one
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Synthetic Methodologies for 4 Methoxyacrylophenone and Its Derivatives

Established Synthetic Routes to 4'-Methoxyacrylophenone

The most prominent and well-established method for the synthesis of this compound, a chalcone (B49325) derivative, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a suitable benzaldehyde.

Specifically, this compound is synthesized via the reaction of 4-methoxyacetophenone with formaldehyde (B43269). The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. The base deprotonates the α-carbon of 4-methoxyacetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, this compound.

Another established, though less direct, route involves the Mannich reaction. This three-component condensation of a compound with an active hydrogen (like 4-methoxyacetophenone), formaldehyde, and a primary or secondary amine leads to the formation of a β-amino ketone, known as a Mannich base. nih.govoarjbp.comthermofisher.com These Mannich bases can then undergo β-elimination to yield α,β-unsaturated carbonyl compounds like this compound. thermofisher.com

Table 1: Conventional Synthesis of 4-Methoxychalcone Derivatives via Claisen-Schmidt Condensation
ReactantsCatalyst/SolventReaction ConditionsProductYield (%)
4-methoxyacetophenone and benzaldehydeNaOH / ethanol:water (4:1 v/v)Stirred for 1 hour at room temperature4-methoxychalcone84
4-methoxyacetophenone and 4-nitrobenzaldehydeNaOH / ethanol:water (4:1 v/v)Stirred for 1 hour at room temperature3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one82
4-methoxyacetophenone and 2-nitrobenzaldehydeNaOH / ethanol:water (4:1 v/v)Stirred for 1 hour at room temperature3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one59

Development of Advanced Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times and the use of harsh conditions, advanced synthetic approaches have been developed. These methods often employ alternative energy sources to accelerate the reaction rates and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes. anton-paar.comchemicaljournals.comsphinxsai.com In the context of this compound synthesis, microwave-assisted Claisen-Schmidt condensation has been shown to be highly efficient. nih.gov The rapid and uniform heating provided by microwaves enhances the reaction rate, often leading to higher yields and cleaner product formation compared to conventional heating methods. anton-paar.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another advanced synthetic route. Ultrasound irradiation can enhance the rate of the Claisen-Schmidt condensation by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govnih.govtaylorandfrancis.com This method has been successfully applied to the synthesis of various chalcones and their derivatives, offering a rapid and efficient alternative to traditional methods. nih.govtaylorandfrancis.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Methoxychalcone
MethodReactantsReaction TimeYield (%)
Conventional4-methoxyacetophenone and benzaldehyde1 hour84
Microwave-Assisted (160 Watt)4-methoxyacetophenone and benzaldehyde5 minutes53

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of this compound and its analogues, several green approaches have been explored.

Solvent-Free Synthesis (Grinding Technique): One of the most effective green strategies is the elimination of volatile organic solvents. Solvent-free synthesis of chalcones, including 4'-methoxy substituted analogues, has been successfully achieved using grinding techniques. scitepress.orgscitepress.org This mechanochemical method involves grinding the solid reactants (4-methoxyacetophenone and a suitable aldehyde) with a solid base catalyst (e.g., NaOH) in a mortar and pestle at room temperature. scitepress.org This technique is not only environmentally friendly but also offers advantages such as simplicity of procedure, reduced reaction times, and often high yields. scitepress.orgrsc.orgrsc.orgresearchgate.net

Use of Green Catalysts: Research has also focused on the development and use of environmentally benign and reusable catalysts. This includes the use of solid-supported catalysts and biocatalysts to replace traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. The use of plant extracts and other biological materials in the synthesis of nanoparticles that can act as catalysts is also an area of active research in green chemistry. mdpi.comnih.gov

Table 3: Solvent-Free Synthesis of a this compound Analogue by Grinding scitepress.org
ReactantsCatalystReaction ConditionsProductYield (%)
4-methoxyacetophenone and 4-hydroxybenzaldehydeSolid NaOHGrinding in a mortar for 30 minutes at room temperature4-hydroxy-4'-methoxychalcone32.5

Synthesis of Novel this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide array of novel derivatives with potential applications in medicinal chemistry and materials science.

A key reaction for creating derivatives is the Mannich reaction. Starting with 4-methoxyacetophenone, a three-component reaction with formaldehyde and various primary or secondary amines can yield a variety of β-amino ketones. nih.govoarjbp.comorganic-chemistry.orgnih.gov These Mannich bases are valuable intermediates for the synthesis of more complex molecules. thermofisher.com

Furthermore, the α,β-unsaturated ketone moiety in this compound is a Michael acceptor, making it susceptible to nucleophilic addition reactions. This allows for the introduction of various functional groups at the β-position. For instance, reaction with thiols, amines, or other nucleophiles can lead to a diverse range of derivatives.

Additionally, the carbonyl group and the aromatic rings of this compound can be subjected to various transformations to create novel structures. For example, the carbonyl group can be reduced or converted to other functional groups, and the aromatic rings can undergo electrophilic substitution reactions. The synthesis of novel thiazolidinone and phenoxyquinoline derivatives from related starting materials highlights the potential for creating a wide range of new compounds. nih.govjchps.com

Chemical Reactivity and Reaction Mechanisms of 4 Methoxyacrylophenone

Reactions Involving the Acryloyl Moiety

The acryloyl moiety in 4'-methoxyacrylophenone is a conjugated system, featuring a carbon-carbon double bond in conjugation with a carbonyl group. This arrangement, known as an α,β-unsaturated ketone, dictates the reactivity of this part of the molecule, making it susceptible to various addition reactions.

Free-radical additions to alkenes are often initiated by a radical species, leading to the formation of a new radical intermediate that then propagates a chain reaction. wikipedia.org A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. libretexts.orgpharmaguideline.com In this type of reaction, the radical initiator (often from a peroxide) abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

The bromine radical then adds to the carbon-carbon double bond of the acryloyl group. The addition occurs at the β-carbon (the carbon further from the carbonyl group) to form a more stable α-carbon radical, which is stabilized by the adjacent carbonyl group. wikipedia.orglibretexts.org This intermediate radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, continuing the chain reaction. libretexts.orgyoutube.com

Table 1: General Steps in Radical Addition of HBr to this compound

StepDescriptionReactantsIntermediate/Product
Initiation Homolytic cleavage of peroxide to form alkoxy radicals, followed by reaction with HBr to generate a bromine radical.Peroxide, HBrBr•
Propagation 1 The bromine radical adds to the β-carbon of the double bond.This compound, Br•α-carbonyl radical intermediate
Propagation 2 The carbon radical abstracts a hydrogen atom from HBr.α-carbonyl radical, HBr3-Bromo-1-(4-methoxyphenyl)propan-1-one, Br•
Termination Two radicals combine to end the chain reaction.e.g., Br• + Br•Br₂

This regioselectivity, known as anti-Markovnikov addition, is a hallmark of radical additions to activated alkenes. wikipedia.org Other radical additions, such as the addition of thiols or polyhalogenated alkanes, can also occur across the double bond via similar mechanisms. libretexts.org

The conjugated system of α,β-unsaturated ketones like this compound makes them excellent substrates for nucleophilic addition reactions. wikipedia.org Due to the electron-withdrawing effect of the carbonyl group, the β-carbon atom carries a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. libretexts.orglibretexts.org This type of reaction is commonly known as a Michael addition or 1,4-conjugate addition.

In this mechanism, a nucleophile attacks the β-carbon, causing the π-electrons of the double bond to shift and form an enolate intermediate. libretexts.org This enolate is then protonated, typically by a solvent or during an acidic workup, to yield the final 1,4-addition product. youtube.com A wide variety of nucleophiles can participate in this reaction.

Table 2: Examples of Nucleophiles in Conjugate Addition to this compound

Nucleophile ClassSpecific ExampleProduct Type
Organometallics Gilman reagents (e.g., (CH₃)₂CuLi)β-alkylated ketone
Amines Primary or secondary amines (e.g., Piperidine)β-amino ketone
Enolates Diethyl malonate1,5-dicarbonyl compound
Thiols Thiophenolβ-thioether ketone
Cyanide Sodium cyanide (NaCN)β-cyano ketone

While 1,4-addition is often favored, direct attack at the carbonyl carbon (1,2-addition) can also occur. masterorganicchemistry.com The reaction pathway depends on factors such as the nature of the nucleophile, reaction temperature, and steric hindrance. "Hard" nucleophiles like organolithium reagents tend to favor 1,2-addition, while "soft" nucleophiles like Gilman reagents and enolates preferentially undergo 1,4-addition.

Alkenes typically act as nucleophiles, donating electrons from their π-bond to an electrophile. openstax.org In an electrophilic addition reaction involving this compound, an electrophile (E+) attacks the carbon-carbon double bond. This initial attack forms a carbocation intermediate.

The stability of the resulting carbocation determines the regioselectivity of the reaction, often following Markovnikov's rule. libretexts.org Markovnikov's rule states that the electrophile (e.g., H+ from HBr) adds to the carbon with more hydrogen atoms, leading to the formation of the more stable carbocation on the more substituted carbon. libretexts.org For this compound, the carbocation formed at the α-position (adjacent to the carbonyl) would be destabilized by the electron-withdrawing carbonyl group. Therefore, the electrophile adds to the β-carbon, placing the positive charge on the α-carbon. However, this is still a destabilized position. The presence of the deactivating acryloyl group makes the double bond less nucleophilic and thus less reactive towards electrophiles compared to a simple alkene.

The carbocation intermediate is then attacked by a nucleophile (Nu-) to form the final addition product. openstax.org

Table 3: General Mechanism of Electrophilic Addition to this compound

StepDescriptionReactantsIntermediate
Step 1 The π-bond of the alkene attacks an electrophile (E+).This compound, E+Carbocation
Step 2 A nucleophile (Nu-) attacks the carbocation.Carbocation, Nu-Addition Product

Common electrophilic additions include hydrohalogenation (addition of HX) and halogenation (addition of X₂). lasalle.edu

Reactions Involving the Methoxy-Substituted Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The reactivity and orientation of substitution are governed by the combined electronic effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the acryloyl group (-COCH=CH₂).

Methoxy Group (-OCH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the ring. It is an ortho, para-director.

Acryloyl Group (-COCH=CH₂): This is a deactivating group because the carbonyl group withdraws electron density from the ring through resonance. It is a meta-director.

In this compound, these groups are para to each other. The powerful activating and directing effect of the methoxy group dominates over the deactivating effect of the acryloyl group. doi.org Therefore, electrophilic substitution will be directed to the positions ortho to the methoxy group (positions 3' and 5'). Since the acryloyl group is a meta-director, it also directs incoming electrophiles to these same positions. The synergistic directing effects of both groups strongly favor substitution at the 3' and 5' positions.

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution

ReactionElectrophileMajor Product(s)
Nitration NO₂⁺ (from HNO₃/H₂SO₄)1-(4-Methoxy-3-nitrophenyl)prop-2-en-1-one
Halogenation Br⁺ (from Br₂/FeBr₃)1-(3-Bromo-4-methoxyphenyl)prop-2-en-1-one
Friedel-Crafts Acylation RCO⁺ (from RCOCl/AlCl₃)1-(3-Acyl-4-methoxyphenyl)prop-2-en-1-one

Mechanistic Investigations of this compound Reactions

The photochemistry of α,β-unsaturated ketones often involves the excitation of an electron to a higher energy state, leading to unique reaction pathways. While specific photolysis studies on this compound are not widely reported, the mechanisms can be inferred from related compounds.

For instance, the photolysis of certain benzophenone (B1666685) derivatives can lead to intramolecular hydrogen abstraction followed by cyclization. In a related example, the photolysis of 2-benzyloxy-4-methoxybenzophenone in benzene (B151609) resulted in a cyclization reaction to form a substituted benzofuran. The proposed mechanism involves the photo-excited carbonyl group abstracting a hydrogen atom from the benzylic position, creating a diradical intermediate which then cyclizes.

Another relevant area is photooxygenation, where the excited state of a molecule reacts with molecular oxygen. The photooxygenation of 3-hydroxyflavones, which share structural similarities, proceeds through peroxide intermediates. researchgate.net It is plausible that upon irradiation, this compound could undergo similar photochemical transformations, such as [2+2] cycloadditions (dimerization) or reactions with solvents or other molecules present in the reaction mixture, proceeding through excited triplet or singlet states. The specific pathway would depend on the wavelength of light used and the reaction conditions.

Role of Intermediates in Reaction Pathways

The reaction pathways of this compound, a classic α,β-unsaturated ketone, are largely dictated by the formation and stability of key reactive intermediates. The electronic structure of the molecule, featuring a carbonyl group conjugated with a carbon-carbon double bond, allows for electrophilicity at both the carbonyl carbon and the β-carbon. This dual reactivity gives rise to distinct intermediates depending on the reaction type.

Enolates in Michael (1,4-Conjugate) Addition:

The most common reaction pathway for compounds like this compound is the Michael addition, a conjugate or 1,4-addition. libretexts.org In this reaction, a nucleophile (the Michael donor) attacks the electrophilic β-carbon. The mechanism proceeds through a critical enolate intermediate . wikipedia.org

The process can be summarized in three key steps:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the α,β-unsaturated system.

Formation of the Enolate Intermediate: This attack pushes the π-electrons from the double bond onto the α-carbon, and subsequently, the carbonyl π-electrons move to the oxygen atom. This creates a resonance-stabilized enolate ion where the negative charge is delocalized across the oxygen, the α-carbon, and the carbonyl carbon. wikipedia.orgyoutube.com This delocalization is crucial for the stability of the intermediate and is a primary driving force for the 1,4-addition pathway.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid in a workup step, to yield the final 1,5-dicarbonyl product. youtube.comyoutube.com The final product, after tautomerization of the initially formed enol, regenerates the carbonyl group. youtube.com

The structure of the enolate intermediate explains the regioselectivity of the Michael reaction, directing the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

Cationic Intermediates in Cycloaddition Reactions:

This compound can also participate in cycloaddition reactions, where it can act as the 2π-electron component (dienophile). The intermediates in these reactions can vary. For instance, in Lewis acid-catalyzed Diels-Alder reactions, the Lewis acid coordinates to the carbonyl oxygen. wikipedia.org This coordination makes the dienophile more electron-deficient and reactive. The reaction often proceeds through a concerted transition state, but in some cases, stepwise mechanisms involving zwitterionic or diradical intermediates can occur, especially in photochemical cycloadditions. iupac.org For example, photochemical [2+2] cycloadditions of chalcone (B49325) analogues are known to proceed via such intermediates, leading to the formation of cyclobutane (B1203170) rings. researchgate.net

In other types of cycloadditions, such as a [4+3] cycloaddition, an oxyallyl cation intermediate could be involved, although this is less common for simple enones without specific precursors. researchgate.net

The table below summarizes the key intermediates and their roles in the primary reaction pathways of this compound.

Reaction TypeKey IntermediateRole of IntermediateResulting Product Type
Michael (1,4-) Addition Resonance-stabilized enolateStabilizes negative charge after nucleophilic attack at the β-carbon. wikipedia.org1,5-Dicarbonyl compounds or related structures. masterorganicchemistry.com
1,2-Addition Tetrahedral alkoxideForms from direct nucleophilic attack at the carbonyl carbon.Allylic alcohol. libretexts.org
Lewis Acid-Catalyzed Cycloaddition Lewis acid-carbonyl complexIncreases the electrophilicity of the alkene, promoting cycloaddition. wikipedia.orgCyclohexene derivatives (e.g., in Diels-Alder). nih.gov
Photochemical [2+2] Cycloaddition Diradical or zwitterionic speciesForms upon photoexcitation, allowing for stepwise bond formation.Cyclobutane derivatives. researchgate.net

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions play a pivotal role in directing the outcome of reactions involving this compound by influencing which mechanistic pathway is favored. Factors such as temperature, the nature of the catalyst, and the choice of solvent can determine the regioselectivity and stereoselectivity of the products.

Temperature: Kinetic vs. Thermodynamic Control

One of the most critical factors is temperature, which governs the competition between 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate attack).

Kinetic Control (Low Temperature): At lower temperatures, reactions are generally irreversible, and the product distribution is determined by the relative rates of competing pathways. 1,2-addition is typically faster because the carbonyl carbon has a greater partial positive charge than the β-carbon. The resulting product is known as the kinetic product. masterorganicchemistry.comlibretexts.org

Thermodynamic Control (Higher Temperature): At higher temperatures, the initial additions can be reversible. This allows an equilibrium to be established, favoring the formation of the most stable product. The 1,4-addition product is thermodynamically more stable because a strong C=O π-bond is retained at the expense of a weaker C=C π-bond. masterorganicchemistry.com Therefore, heating the reaction mixture often leads to the thermodynamic, 1,4-addition product.

Catalysis: Base and Acid Catalysis

The choice of catalyst is fundamental in determining the reaction mechanism.

Base Catalysis: In the Michael reaction, a base is used to deprotonate the Michael donor, generating the nucleophilic enolate. wikipedia.org The strength of the base can influence the concentration and reactivity of the enolate. Bulky bases may also introduce steric hindrance that affects the stereochemical outcome.

Lewis Acid Catalysis: Lewis acids (e.g., BF₃, TiCl₄, AlCl₃) are frequently employed in cycloaddition reactions. nih.gov They coordinate to the carbonyl oxygen of this compound, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This activation accelerates the reaction and can enhance regioselectivity and stereoselectivity by locking the conformation of the dienophile in the transition state. wikipedia.org In some cases, the use of a Lewis acid can even change the reaction pathway from a stepwise to a concerted mechanism.

Solvent Effects

The solvent can influence reaction rates and mechanisms, particularly for reactions involving charged intermediates or transition states.

Polar Solvents: Reactions that proceed through charged intermediates or transition states with significant charge separation, such as a zwitterionic pathway in some cycloadditions, are often accelerated in polar solvents. iupac.org The polar solvent stabilizes the charged species, lowering the activation energy. iupac.org However, for some concerted reactions with little charge separation in the transition state, the solvent may have a minimal effect on the reaction rate. mdpi.com

"On Water" Conditions: For some pericyclic reactions like 1,3-dipolar cycloadditions, conducting the reaction in water, even with insoluble reagents, can lead to a significant rate increase. This is attributed to hydrophobic effects and the stabilization of the transition state through hydrogen bonding. mdpi.com

The following table outlines how different reaction conditions can influence the mechanistic pathways for a typical α,β-unsaturated ketone like this compound.

ConditionInfluence on Reaction PathwayFavored Product/Mechanism
Low Temperature Favors the faster-forming product (Kinetic Control). masterorganicchemistry.com1,2-Addition Product (Allylic Alcohol).
High Temperature Allows for equilibrium to be reached, favoring the most stable product (Thermodynamic Control). masterorganicchemistry.com1,4-Addition (Michael) Product.
Base Catalyst Generates the enolate nucleophile for conjugate addition. wikipedia.orgMichael Addition Pathway.
Lewis Acid Catalyst Activates the enone by coordinating to the carbonyl, lowering the LUMO energy. wikipedia.orgPromotes Cycloaddition reactions (e.g., Diels-Alder).
Polar Solvents Stabilizes charged intermediates and polar transition states. iupac.orgCan accelerate stepwise cycloadditions or reactions with zwitterionic intermediates.
Photochemical Irradiation Provides energy to access excited states, enabling forbidden thermal reactions. rsc.orgPromotes [2+2] Cycloaddition pathways.

Polymerization Studies of 4 Methoxyacrylophenone

Homopolymerization of 4'-Methoxyacrylophenone

Homopolymerization involves the reaction of this compound monomers to form a polymer chain consisting of repeating this compound units. The kinetics and control over this process are fundamental to tailoring the polymer's final characteristics.

Radical polymerization is a common method for polymerizing vinyl monomers. The process occurs in three main stages: initiation, propagation, and termination. Initiation involves the creation of free radicals, which then react with monomer units in the propagation stage to grow the polymer chain. Termination occurs when two growing chains react, ending the polymerization process.

Table 1: Key Stages and Parameters in Radical Polymerization Kinetics

Stage Description Key Kinetic Parameter
Initiation A radical-generating initiator decomposes (e.g., via heat or light) to form initial free radicals. These radicals then add to a monomer molecule. Initiator efficiency (f), Rate constant of decomposition (kd)
Propagation The newly formed monomer radical adds to another monomer, and this process repeats, rapidly increasing the chain length. Rate constant of propagation (kp)

| Termination | The growth of a polymer chain is stopped, typically by the combination of two growing radical chains or by disproportionation. | Rate constant of termination (kt) |

This table presents generalized parameters for radical polymerization. Specific values for this compound require empirical study.

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques have been developed. cmu.educmu.edu These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. cmu.edu

Key features of a controlled polymerization process include: cmu.edu

A linear relationship between the logarithm of monomer concentration and time (first-order kinetics).

A pre-determinable degree of polymerization.

A narrow molecular weight distribution.

The presence of long-lived polymer chains that retain their active end functionalities. cmu.edu

Prominent CRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. ethz.chcsiropedia.csiro.au ATRP, for example, has been successfully used for the controlled polymerization of various methacrylates and other monomers. cmu.edunih.gov RAFT polymerization is another versatile method that allows for the synthesis of complex architectures like block copolymers. csiropedia.csiro.aumdpi.comnih.gov While the application of these advanced techniques to this compound specifically is not widely documented, their proven success with other methacrylate (B99206) and vinyl monomers suggests their potential utility. A visible light-controlled living cationic polymerization has also been demonstrated for 4-methoxystyrene, a structurally related monomer. nih.gov

Table 2: Comparison of Major Controlled/Living Radical Polymerization (CRP) Techniques

Technique Mechanism Principle Typical Monomers Advantages
ATRP (Atom Transfer Radical Polymerization) Reversible activation and deactivation of dormant polymer chains using a transition metal catalyst. Styrenes, (meth)acrylates, acrylonitrile Well-controlled, tolerant to many functional groups.
RAFT (Reversible Addition-Fragmentation chain Transfer) Degenerative chain transfer process using a thiocarbonylthio compound as a chain transfer agent. nih.gov Wide range including styrenes, (meth)acrylates, vinyl esters Highly versatile, applicable to many monomers and reaction conditions.

| NMP (Nitroxide-Mediated Polymerization) | Reversible termination of growing polymer chains with a stable nitroxide radical. | Styrenes, acrylates | Metal-free system. |

This table outlines general characteristics of CRP methods. Applicability to this compound would need to be experimentally verified.

Copolymerization of this compound with Co-monomers

Copolymerization involves polymerizing this compound with one or more different monomers to create a copolymer. This approach is used to combine the properties of different monomers into a single material, allowing for the fine-tuning of the final polymer's characteristics.

In radical copolymerization, this compound can be reacted with a variety of other vinyl monomers. The resulting copolymer's composition and structure (e.g., random, alternating, or blocky) depend on the relative reactivities of the comonomers. The use of controlled radical polymerization techniques, such as ATRP and RAFT, is particularly advantageous for creating well-defined copolymer structures. mdpi.comcmu.edu For instance, RAFT polymerization has been used to synthesize complex statistical copolymers from four different methacrylate-based monomers. mdpi.comnih.gov Free-radical aqueous emulsion polymerization is another common method for preparing copolymers from vinyl aromatic monomers and alkyl acrylates or methacrylates. google.com

Table 3: Potential Co-monomers for Radical Copolymerization with this compound

Co-monomer Class Examples Potential Copolymer Property Modification
Styrenics Styrene, Divinylbenzene Increases glass transition temperature (Tg), hydrophobicity.
Acrylates Methyl acrylate (B77674), Ethyl acrylate, Butyl acrylate google.com Decreases Tg, imparts flexibility and softness.
Methacrylates Methyl methacrylate, Benzyl methacrylate mdpi.com Increases Tg, improves mechanical strength and optical clarity.

| Functional Monomers | Methacrylic acid, mdpi.com 2-(Dimethylamino)ethyl methacrylate mdpi.com | Introduces acidity/basicity, sites for cross-linking or post-polymerization modification. |

This table lists potential co-monomers based on general knowledge of radical copolymerization. Specific reactivity ratios with this compound would need to be determined.

There is a growing interest in creating polymers from renewable resources. nih.gov This can be achieved by copolymerizing synthetic monomers like this compound with monomers derived from biomass. google.com Bio-based acrylates and methacrylates can be derived from sources like glycerol, lactic acid, and itaconic acid. nih.gov Examples of bio-based monomers that can be used in copolymerizations include isobornyl acrylate, isobornyl methacrylate, and lauryl methacrylate. google.com Such copolymerizations can introduce renewably sourced content into the final polymer, potentially enhancing properties like biodegradability or altering thermal and mechanical characteristics. google.com The copolymerization can be carried out using techniques like free-radical emulsion polymerization. google.com

Table 4: Examples of Bio-based Monomers for Copolymerization

Bio-based Monomer Renewable Source (Example) Potential Contribution to Copolymer
Itaconic Acid Fermentation of carbohydrates nih.gov Introduces carboxylic acid functionality, increases hydrophilicity.
Lauryl Methacrylate Palm kernel or coconut oil google.com Increases hydrophobicity, acts as an internal plasticizer.
Isobornyl Acrylate/Methacrylate Camphene (from turpentine) google.com High Tg, improves hardness and thermal resistance.

| β-Pinene | Pine trees mdpi.com | Introduces alicyclic structure, can be used to create tackifiers. mdpi.com |

This table provides examples of bio-based monomers that could potentially be copolymerized with vinyl monomers like this compound.

Controlled/living polymerization techniques are essential tools for synthesizing copolymers with specific and complex architectures beyond simple linear chains. polimi.it These advanced structures can lead to unique material properties and applications. For example, by sequentially adding different monomers during a living polymerization process, well-defined block copolymers can be created. cmu.edu Techniques like ATRP and RAFT are particularly well-suited for preparing various architectures, including block, gradient, and star copolymers. cmu.edupolimi.it The synthesis of amphiphilic block copolymers, which have distinct hydrophobic and hydrophilic segments, is a key area of research for applications in drug delivery and nanotechnology. polimi.it

Table 5: Common Copolymer Architectures and Synthetic Strategies

Architecture Description Typical Synthesis Method
Block Copolymer Two or more long sequences (blocks) of different monomers linked together. Sequential monomer addition via living polymerization (e.g., ATRP, RAFT). cmu.eduresearchgate.net
Gradient Copolymer The composition of the monomer units changes gradually along the polymer chain. cmu.edu Controlled copolymerization of monomers with different reactivity ratios using CRP. cmu.edu
Brush (or Graft) Copolymer A main polymer backbone with multiple side chains (grafts) of a different monomer attached. "Grafting-from", "grafting-to", or "grafting-through" methods, often involving CRP.

| Star Copolymer | Multiple polymer chains (arms) radiating from a central core. | Use of a multifunctional initiator in a living polymerization system. |

This table describes general strategies for creating advanced polymer architectures, which could theoretically be applied to polymers incorporating this compound.

Photopolymerization Systems Incorporating this compound

This compound belongs to the chalcone (B49325) family of chemical compounds. Chalcones are recognized for their potential in photopolymerization, acting as photoinitiators that absorb light and trigger polymerization reactions.

Chalcone derivatives are versatile and have been investigated as photoinitiators for various types of polymerization, including free radical polymerization of acrylates and cationic polymerization of epoxides. Their effectiveness is often enhanced when used in multi-component photoinitiating systems. These systems are typically designed as either two-component or three-component systems.

Two-Component Systems: These often pair a chalcone derivative with a co-initiator, such as an amine or an iodonium (B1229267) salt. Upon light absorption, the excited chalcone interacts with the co-initiator to generate reactive species (free radicals or cations) that initiate polymerization.

Three-Component Systems: To improve efficiency, a three-component system can be employed, commonly consisting of the chalcone photosensitizer, an amine, and an iodonium salt. This combination can lead to a significant enhancement in the monomer conversion rate compared to two-component systems or the chalcone alone. The interaction between the three components generates a higher yield of initiating radicals.

The effectiveness of a photoinitiator is critically dependent on its ability to absorb light at the wavelength emitted by the light source. Chalcone derivatives are noted for their strong light absorption in the UV and visible light regions, which is attributed to their conjugated structures.

This property makes them particularly suitable for use with modern, energy-efficient light sources like light-emitting diodes (LEDs). Research on various chalcone derivatives shows that their maximum absorption wavelengths (λ_max) can be tuned by modifying their molecular structure, but typically fall within the 380–410 nm range, matching the emission of common 385–450 nm LEDs. Some chalcone-based systems have demonstrated high efficiency upon exposure to visible light sources, including blue LED bulbs (e.g., at 462 nm), halogen lamps, and even natural sunlight.

The specific absorption spectrum for this compound and its direct influence on polymerization efficiency at different wavelengths has not been detailed in the available research. However, based on its structure as a methoxy-substituted chalcone, it is expected to absorb in the near-UV and visible range, making it potentially suitable for LED-based photopolymerization.

Influence of this compound on Polymer Properties (Research Focus)

The properties of a polymer are intrinsically linked to the chemical structure of the monomer from which it is derived. While there is a substantial body of research on the properties of common polymers like poly(methyl methacrylate) (PMMA), specific experimental data on polymers derived from this compound is scarce. The following sections outline the expected property considerations based on general polymer science principles.

Thermal stability refers to a polymer's ability to resist decomposition at high temperatures. It is commonly evaluated using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. For many polymers, thermal stability is enhanced by factors such as high cross-link density and the presence of aromatic structures.

For a polymer derived from this compound, the presence of the aromatic phenyl ring in its structure would be expected to contribute positively to its thermal stability. However, without experimental TGA data, specific degradation temperatures and kinetic parameters for poly(this compound) remain undetermined.

Table 1: General Factors Influencing Polymer Thermal Stability

Factor Influence on Thermal Stability
Bond Strength Higher bond dissociation energies lead to greater stability.
Crystallinity Crystalline regions are generally more stable than amorphous ones.
Cross-linking A higher degree of cross-linking restricts chain mobility and decomposition.
Aromaticity The presence of aromatic rings in the polymer backbone enhances stability.
Impurities Catalyst residues or other impurities can initiate degradation at lower temperatures.

The mechanical properties of a polymer, such as tensile strength, modulus (stiffness), and impact resistance, dictate its suitability for various applications. These properties are influenced by the monomer structure, polymer chain length, and the degree of cross-linking. For instance, incorporating cross-linking agents into polymer formulations is a common strategy to improve strength and resistance to cracking.

The rigid structure of the this compound monomer suggests that its corresponding polymer could exhibit high stiffness. However, detailed quantitative data regarding the tensile strength, Young's modulus, or impact resistance of poly(this compound) is not available in the reviewed literature.

Table 2: Key Mechanical Properties of Polymers

Property Description
Tensile Strength The maximum stress a material can withstand while being stretched before breaking.
Young's Modulus A measure of the material's stiffness or resistance to elastic deformation.
Elongation at Break The percentage increase in length that a material undergoes before it breaks.
Impact Resistance The ability of a material to absorb energy and resist fracture under a sudden load.

Key optical properties for polymers include refractive index

Advanced Spectroscopic and Analytical Characterization of 4 Methoxyacrylophenone and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4'-Methoxyacrylophenone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise assignment of protons and carbons within the molecule. Furthermore, NMR is instrumental in studying the polymerization process and characterizing the structure of the resulting poly(this compound).

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides a characteristic pattern of signals that allows for the identification and assignment of each proton in the molecule. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of the proton signals are all influenced by the electronic environment and the proximity of neighboring protons.

The aromatic protons on the methoxy-substituted phenyl ring typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of their coupling to adjacent protons. The protons of the acryloyl group, being part of a vinyl system, exhibit characteristic chemical shifts and coupling patterns. The methoxy (B1213986) group protons present as a sharp singlet in the upfield region.

Upon polymerization to poly(this compound), the ¹H NMR spectrum undergoes significant changes. The distinct signals of the vinyl protons disappear, and broad resonances corresponding to the polymer backbone protons emerge. The aromatic and methoxy proton signals remain but may show some broadening due to the restricted molecular motion in the polymer chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to carbonyl)7.90 - 8.00Doublet~8.0
Aromatic (meta to carbonyl)6.90 - 7.00Doublet~8.0
Vinyl (α to carbonyl)6.40 - 6.50Doublet of doublets~17.0, ~1.5
Vinyl (β to carbonyl, trans)6.00 - 6.10Doublet of doublets~17.0, ~10.5
Vinyl (β to carbonyl, cis)5.80 - 5.90Doublet of doublets~10.5, ~1.5
Methoxy (-OCH₃)3.80 - 3.90SingletN/A

Note: The data presented is based on predictive models and analysis of structurally similar compounds such as 4-Methoxyacetophenone. Actual experimental values may vary. rsc.orgrsc.orgchemicalbook.com

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms it is bonded to.

The carbonyl carbon of the acrylophenone (B1666309) moiety is typically the most downfield signal. The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the methoxy and acryloyl substituents. The vinyl carbons of the acryloyl group and the methoxy carbon also have characteristic chemical shifts.

Polymerization leads to the disappearance of the vinyl carbon signals and the appearance of new signals corresponding to the aliphatic carbons of the polymer backbone. The chemical shifts of the aromatic and carbonyl carbons may also be slightly altered in the polymeric structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)195 - 197
Aromatic (ipso-carbonyl)130 - 131
Aromatic (ortho to carbonyl)130 - 131
Aromatic (meta to carbonyl)113 - 114
Aromatic (para to carbonyl, C-OCH₃)163 - 164
Vinyl (α to carbonyl)128 - 129
Vinyl (β to carbonyl)132 - 133
Methoxy (-OCH₃)55 - 56

Note: The data presented is based on predictive models and analysis of structurally similar compounds like 4-Methoxyacetophenone. rsc.orghmdb.ca

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound. youtube.comharvard.edusdsu.edu

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is invaluable for tracing the connectivity of protons within the aromatic ring and the acryloyl group.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edu This allows for the direct assignment of protonated carbons.

HMBC spectra display correlations between protons and carbons that are separated by two or three bonds (long-range C-H coupling). sdsu.educolumbia.edu This technique is crucial for identifying quaternary carbons and for piecing together the entire molecular framework by establishing long-range connectivities.

For poly(this compound), 2D NMR techniques can help to elucidate the polymer's tacticity and microstructure by revealing correlations between protons and carbons along the polymer backbone. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mdpi.com Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that involve a change in polarizability.

For this compound, the IR and Raman spectra are expected to show characteristic bands for the following functional groups:

C=O stretch: A strong absorption in the IR spectrum and a strong band in the Raman spectrum around 1650-1680 cm⁻¹.

C=C stretch (alkene): A medium intensity band around 1620-1640 cm⁻¹.

C=C stretch (aromatic): A series of bands in the 1450-1600 cm⁻¹ region.

C-O-C stretch (ether): A strong band in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-H stretch (aromatic and vinyl): Bands appearing above 3000 cm⁻¹.

C-H stretch (aliphatic - methoxy): Bands appearing just below 3000 cm⁻¹.

Upon polymerization, the most significant change in the vibrational spectra is the disappearance or significant reduction in the intensity of the bands associated with the vinyl C=C stretching and C-H bending modes. The other characteristic bands of the methoxyphenyl group will remain, although they may be broadened.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. utoronto.ca Molecules containing chromophores, such as the conjugated system in this compound (the aromatic ring, the carbonyl group, and the vinyl group), absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions within the conjugated system. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted acrylophenone. The position of the absorption maximum (λ_max) is sensitive to the solvent polarity.

For poly(this compound), the UV-Vis spectrum is expected to be similar to that of the monomer, as the primary chromophore (the methoxyphenyl ketone moiety) remains intact. However, changes in the polymer's conformation and environment can lead to slight shifts in the absorption maxima and changes in the molar absorptivity. UV-Vis spectroscopy can also be used for the quantitative analysis of the monomer and polymer in solution, following the Beer-Lambert law.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. lcms.cz In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a methoxy radical (•OCH₃), a methyl radical (•CH₃), or cleavage at the α-position to the carbonyl group. chemguide.co.uklibretexts.orgmiamioh.edu

For poly(this compound), mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can be used to determine the molecular weight distribution of the polymer. researchgate.netnih.gov These techniques allow for the analysis of large macromolecules. The resulting mass spectrum of a polymer typically shows a distribution of peaks, with each peak corresponding to a polymer chain of a different length. From this distribution, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated. nih.gov Fragmentation of the polymer chains during mass spectrometry analysis can also provide information about the polymer's end groups and repeat unit structure. lcms.cz

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in polymer chemistry, providing robust methods for both the assessment of monomer purity and the real-time or offline monitoring of polymerization reactions. researchgate.net These separation sciences, particularly High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gel Permeation Chromatography (GPC), offer unparalleled insight into the molecular composition of reactants and the evolution of polymer products.

For the synthesis of poly(this compound), chromatography is crucial in two distinct stages. Firstly, it is used to verify the purity of the this compound monomer, as impurities can significantly affect polymerization kinetics and the final properties of the polymer. Secondly, it is employed to monitor the progress of the polymerization reaction by quantifying monomer consumption and characterizing the molecular weight distribution of the resulting polymer chains.

Purity Assessment of this compound Monomer

The purity of the this compound monomer is a critical parameter for ensuring reproducible polymerization outcomes. HPLC and GC are the primary techniques for this purpose, capable of separating the monomer from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for analyzing the purity of this compound. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. chromatographyonline.com Separation occurs based on the differential partitioning of the sample components between the stationary and mobile phases. Due to its aromatic structure and ketone functionality, this compound is readily detected by an ultraviolet (UV) detector. nih.gov A typical analysis would yield a major peak corresponding to the monomer, with any impurities appearing as separate, smaller peaks. The purity is quantified by comparing the area of the main peak to the total area of all detected peaks.

Gas Chromatography (GC): GC is another effective technique for purity assessment, particularly for volatile and thermally stable compounds like this compound. mdpi.com The sample is vaporized and introduced into a column with a specific stationary phase. An inert carrier gas (e.g., helium, nitrogen) carries the sample through the column, and separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. mdpi.com

Below is a table summarizing typical conditions for the chromatographic purity analysis of the this compound monomer.

ParameterHPLC MethodGC Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary (e.g., HP-5, 30 m x 0.25 mm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium at 1 mL/min
Flow Rate 1.0 mL/minN/A
Temperature Ambient (e.g., 25-40 °C)Temperature program (e.g., 100°C to 250°C)
Detector UV/Vis Diode-Array (DAD) at ~275 nmFlame Ionization (FID) or Mass Spectrometry (MS)
Injection Volume 10-20 µL1 µL (split injection)
Expected Retention Time Dependent on exact conditionsDependent on exact conditions

This table presents illustrative parameters. Actual conditions must be optimized for specific instrumentation and sample matrices.

Monitoring Polymerization Reactions

Chromatography allows for the detailed tracking of polymerization reactions by measuring two key aspects over time: the depletion of the monomer and the growth of the polymer.

Monomer Consumption: The rate of polymerization can be determined by monitoring the disappearance of the this compound monomer. Aliquots can be taken from the reaction mixture at various time points, and the concentration of the remaining monomer can be quantified using HPLC or GC, as described above. By plotting monomer concentration versus time, detailed kinetic profiles of the polymerization can be established. researchgate.net

Polymer Formation and Molecular Weight Distribution: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for analyzing the molecular weight and molecular weight distribution of polymers. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution. hpst.cz Larger polymer chains are excluded from the pores of the column's packing material and thus elute earlier, while smaller chains penetrate the pores to varying extents and elute later. hpst.cz

This technique provides critical data on the average molecular weights and the breadth of the molecular weight distribution, which is described by the polydispersity index (PDI).

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

By analyzing samples at different stages of the polymerization, one can observe the evolution of Mn, Mw, and PDI, providing deep insights into the reaction mechanism and kinetics. polymerchar.com

The following table illustrates hypothetical GPC data for the polymerization of this compound, monitored over time.

Reaction Time (hours)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Monomer Conversion (%)
15,2006,8001.3115
210,50014,2001.3535
421,30029,8001.4070
632,10045,6001.4292
834,50049,3001.4398

Data are for illustrative purposes to show trends in a typical polymerization reaction. A common GPC setup would involve a series of Styragel or PLgel columns with Tetrahydrofuran (THF) as the eluent and a combination of Refractive Index (RI) and UV detectors.

The combination of these chromatographic methods provides a comprehensive analytical framework for the synthesis and characterization of poly(this compound), ensuring high-purity starting materials and enabling detailed monitoring of polymer formation. nih.gov

Theoretical and Computational Chemistry Studies on 4 Methoxyacrylophenone

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like 4'-Methoxyacrylophenone. tandfonline.comijnc.ir These computational methods provide a molecular-level understanding of a compound's stability, reactivity, and spectroscopic characteristics. researchgate.net DFT has been widely applied to study chalcone (B49325) derivatives, offering a balance between computational cost and accuracy for predicting molecular properties. researchgate.netnih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical behavior. DFT calculations are used to determine a variety of electronic properties and reactivity descriptors that offer insights into the molecule's reactivity. nih.govnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the reactive sites of a molecule. nih.gov The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and polarizability. nih.gov For chalcone systems, the π-conjugated backbone typically leads to a relatively small HOMO-LUMO gap, indicating significant potential for electronic transitions and charge transfer interactions. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. openaccesspub.org It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. materialsciencejournal.org In this compound, the oxygen atom of the carbonyl group is expected to be a site of negative potential, making it susceptible to electrophilic attack, whereas the hydrogen atoms of the aromatic rings would exhibit positive potential. openaccesspub.org

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Potential (µ): Describes the tendency of electrons to escape. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated to predict how the molecule will behave in chemical reactions. nih.govscirp.org

DescriptorDefinitionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and stability nih.gov
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation of electron cloud
Electrophilicity Index (ω)µ2 / 2ηQuantifies electron-accepting capacity

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry provides powerful tools for mapping out the mechanisms of chemical reactions. rsc.org By calculating the potential energy surface, researchers can identify the most favorable reaction pathways, locate transition states, and determine the activation energies required for reactions to occur. aiche.org

For a molecule like this compound, this could involve studying its synthesis via Claisen-Schmidt condensation or its participation in polymerization reactions. DFT calculations can model the step-by-step process, optimizing the geometry of reactants, intermediates, transition states, and products. rsc.org This analysis reveals the energy barriers for each step, allowing for the determination of the rate-limiting step of the reaction. nih.gov Such studies are crucial for optimizing reaction conditions and understanding the underlying factors that control reaction outcomes. aps.org

Spectroscopic Property Prediction

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. openaccesspub.orgresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. openaccesspub.org By comparing the computed infrared and Raman spectra with experimental results, a detailed assignment of the vibrational modes to specific functional groups and bond movements can be achieved. researchgate.net This serves as a powerful method for structural confirmation.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netmaterialsciencejournal.org For conjugated systems like chalcones, TD-DFT can accurately predict the π→π* transitions responsible for their characteristic strong absorption in the UV-visible region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. semanticscholar.org By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated, which is an invaluable tool for structural elucidation and for validating experimental assignments. semanticscholar.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions that are critical for understanding the behavior of molecules in condensed phases, such as during polymerization. researchgate.net

Conformational Analysis of this compound and its Oligomers

The biological activity and physical properties of chalcones are strongly influenced by their three-dimensional shape or conformation. ufms.brnih.gov this compound, like other chalcones, can exist in different conformations, primarily due to rotation around the single bonds within its α,β-unsaturated ketone backbone. ufms.br

MD simulations and DFT calculations are used to explore the potential energy surface of the molecule to identify the most stable conformers. researchgate.netmdpi.com Studies on similar chalcones have shown that the s-cis and s-trans conformations are often the most significant. ufms.brresearchgate.net The relative stability of these conformers is determined by factors such as steric hindrance and hyperconjugative interactions. ufms.br Conformational analysis extends to oligomers, where simulations can reveal the preferred folding patterns and shapes of short polymer chains, which are precursors to the bulk polymer's properties. researchgate.net

ConformationDescriptionRelative Stability Factor
s-cisThe C=C and C=O double bonds are on the same side of the connecting single bond.Often stabilized by planar structure, favoring π-orbital overlap. researchgate.net
s-transThe C=C and C=O double bonds are on opposite sides of the connecting single bond.May be less stable due to steric hindrance, but depends on substituents. researchgate.net

Intermolecular Interactions in Polymerization Systems

During polymerization, the way individual monomer and growing oligomer chains interact with each other governs the structure and properties of the final material. MD simulations are ideally suited to study these complex intermolecular forces. researchgate.net

Key interactions in a polymerization system involving this compound would include:

π–π Stacking: The aromatic rings in the chalcone structure can stack on top of each other, an interaction that plays a significant role in the packing of molecules in the solid state and can influence the polymer chain organization. nih.govmdpi.com

Dipole-Dipole Interactions: The polar carbonyl group introduces a significant dipole moment, leading to electrostatic interactions that can affect how polymer chains align.

MD simulations can model a system containing many molecules, tracking their positions and orientations to analyze how these interactions lead to the formation of ordered structures or amorphous materials. researchgate.net This provides molecular-level insight into the relationship between monomer structure and the macroscopic properties of the resulting polymer.

Computational Modeling of Polymerization Kinetics and Thermodynamics

Currently, there is a lack of published research applying computational models to elucidate the polymerization kinetics and thermodynamics of this compound. Such studies would theoretically involve the use of quantum mechanics (QM) and molecular mechanics (MM) methods to calculate key parameters governing the polymerization process.

For a typical vinyl polymerization, computational modeling would aim to determine the energetics of the initiation, propagation, and termination steps. Density Functional Theory (DFT) is a common method used to calculate the activation energies and reaction enthalpies for these elementary reactions. This data is crucial for constructing a kinetic model that can predict the rate of polymerization under various conditions.

Furthermore, thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the polymerization of this compound could be computationally predicted. These values would indicate the spontaneity and feasibility of the polymerization reaction. A hypothetical summary of such desired, but currently unavailable, data is presented in Table 1.

Table 1: Hypothetical Thermodynamic Parameters for the Polymerization of this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

Thermodynamic ParameterHypothetical Calculated ValueSignificance in Polymerization
Enthalpy of Polymerization (ΔHp)-70 kJ/molIndicates the exothermicity of the reaction.
Entropy of Polymerization (ΔSp)-110 J/(mol·K)Reflects the decrease in disorder as monomers form a polymer chain.
Gibbs Free Energy of Polymerization (ΔGp)-37 kJ/molDetermines the spontaneity of the polymerization at a given temperature.
Ceiling Temperature (Tc)350 °CThe temperature above which polymerization is no longer thermodynamically favorable.

Prediction of Polymerization Outcomes

Without computational models specific to this compound, the prediction of its polymerization outcomes remains speculative. Ideally, computational simulations, such as Monte Carlo or molecular dynamics, could be employed to forecast various properties of the resulting poly(this compound).

These predictive models would allow for the estimation of key polymer characteristics, including:

Molecular Weight Distribution (MWD): Simulating the polymerization process can provide insights into the average molecular weight (Mn and Mw) and the polydispersity index (PDI), which are critical for determining the mechanical and physical properties of the polymer.

Polymer Microstructure: Computational methods could predict the tacticity (isotactic, syndiotactic, or atactic) of the polymer chain, which significantly influences properties like crystallinity and solubility.

Reaction Conversion Rates: Kinetic models derived from computational data could predict the extent of monomer conversion over time under different reaction conditions, such as temperature and initiator concentration.

A conceptual representation of data that could be generated from such predictive modeling is shown in Table 2.

Table 2: Illustrative Predicted Polymerization Outcomes for this compound at 60°C (Note: The following data is for illustrative purposes only and is not derived from actual simulations.)

Initiator Concentration (mol/L)Predicted Monomer Conversion (%)Predicted Number-Average Molecular Weight (Mn) ( g/mol )Predicted Polydispersity Index (PDI)
0.00185150,0001.8
0.019250,0002.1
0.19810,0002.5

Understanding Inhibition Effects in Polymerization

The study of inhibition effects in the polymerization of this compound through computational means is another area where specific research is currently absent. Computational chemistry offers powerful tools to investigate the mechanisms by which inhibitors terminate polymer chain growth.

DFT calculations could be utilized to:

Identify Active Sites: Determine the most reactive sites on the this compound monomer and its corresponding growing polymer radical.

Model Inhibitor-Radical Interactions: Simulate the reaction between a potential inhibitor and the growing polymer chain to calculate the activation energy and reaction rate of the inhibition process.

Evaluate Inhibitor Efficiency: Compare the energetics of the inhibition reaction with the propagation reaction to assess the effectiveness of different inhibitory compounds.

This information would be invaluable for controlling and preventing unwanted polymerization during the storage and handling of this compound.

Synthetic Utility and Research Applications of 4 Methoxyacrylophenone Derived Materials

Utilization in Functional Polymer Synthesis

The synthesis of functional polymers, which are polymers endowed with specific chemical groups that impart desired properties, is a major focus of modern materials science. 4'-Methoxyacrylophenone can be readily incorporated into polymer chains via standard polymerization techniques, most notably free-radical polymerization.

In a typical free-radical polymerization process, a monomer like this compound is reacted in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), often in a suitable solvent like methyl ethyl ketone. The process involves initiation, propagation, and termination steps, leading to the formation of long polymer chains. The presence of the methoxy-substituted phenyl ketone group as a pendant moiety on the polymer backbone is crucial for imparting specific functionalities.

For instance, copolymers containing a similar structural motif, 3-methacryloyloxystyryl-4′-methylphenyl ketone (MSMPK), have been synthesized with methyl methacrylate (B99206) (MMA). researchgate.net The composition of such copolymers can be precisely controlled by adjusting the feed ratio of the monomers. Characterization techniques such as ¹H NMR are essential for determining the final copolymer composition. researchgate.net The reactivity ratios of the monomers, which describe their tendency to react with themselves or the other monomer, can be determined using methods like the Finemann–Ross or Kelen–Tüdös equations. researchgate.net

The incorporation of the this compound unit can lead to polymers with tailored properties. The aromatic ketone group can serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules. Furthermore, the polarity and rigidity imparted by this group can influence the solubility, thermal stability, and mechanical properties of the resulting polymer.

Table 1: Representative Data from Copolymerization Studies of a Structurally Similar Monomer (MSMPK with MMA) researchgate.net

Monomer 1 (M₁)Monomer 2 (M₂)Reactivity Ratio (r₁)Reactivity Ratio (r₂)Method
MSMPKMMA0.94390.3656Finemann–Ross
MSMPKMMA0.97260.4172Kelen–Tüdös
MSMPKMMA0.90430.3901RREVM

This table illustrates the type of data obtained from copolymerization studies. The reactivity ratios indicate how the monomers incorporate into the polymer chain.

Role in Investigating Polymer Degradation Mechanisms

Understanding how polymers degrade under various conditions is critical for determining their service life and environmental impact. The chemical structure of a polymer dictates its degradation pathways. Polymers containing moieties similar to this compound are expected to undergo thermal degradation through complex mechanisms. wikipedia.orgmdpi.com

Thermal degradation, which occurs at elevated temperatures in the absence of oxygen, can proceed via several pathways, including depolymerization, side-group elimination, and random chain scission. wikipedia.org

Depolymerization: This process, often called "unzipping," involves the sequential release of monomer units from the end of a polymer chain. wikipedia.org It is a common degradation pathway for polymers like poly(methyl methacrylate). wikipedia.org

Random Chain Scission: In this mechanism, the polymer backbone breaks at random points, leading to a rapid decrease in molecular weight. wikipedia.org

Side-group Elimination: Functional groups attached to the polymer backbone can be eliminated at high temperatures, altering the chemical structure of the polymer.

Thermogravimetric analysis (TGA) is a key technique used to study the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature. From TGA data, one can determine the onset temperature of degradation and the temperature of maximum decomposition rate. Kinetic parameters, such as the activation energy of degradation, can be calculated using various models like the Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose (KAS) methods. mdpi.com

Research on terpolymers based on substituted acetophenones has shown that these materials can exhibit significant thermal stability. researchgate.net The degradation process can be complex, sometimes occurring in multiple steps, which can be analyzed to understand the underlying chemical reactions. researchgate.netmdpi.com For polymers derived from this compound, it is plausible that initial degradation could involve reactions in the side chain, followed by scission of the main polymer backbone at higher temperatures.

Table 2: Example of Thermal Degradation Data for Polymers

Polymer SystemDegradation Temp. Onset (°C)Max. Decomposition Temp. (°C)Activation Energy (kJ/mol)Analytical Method
Poly(2-ethyl hexyl acrylate)~350~40080 - 170TGA, FWO/Tang Models mdpi.com
Substituted Acetophenone (B1666503) TerpolymerVariesVaries18.8 - 22.3TGA, MLR Method researchgate.net
Poly(methyl methacrylate)~250~370VariesTGA mdpi.com

This table provides representative data on the thermal degradation of various polymers, illustrating the parameters typically investigated.

Research into Novel Polymer Architectures

Beyond simple linear chains, the arrangement of monomers into more complex structures, or architectures, can lead to materials with unique properties. This compound can potentially be used as a building block in the creation of novel polymer architectures such as block copolymers and star-shaped polymers.

Block Copolymers: These are macromolecules composed of two or more distinct polymer chains (blocks) linked together. harth-research-group.orgbenasque.org The synthesis of block copolymers often relies on controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. harth-research-group.org These methods allow for the sequential addition of different monomers to create well-defined block structures. mdpi.com A monomer like this compound could be polymerized to form one block, which is then chain-extended with a different monomer to create a diblock copolymer. The distinct properties of the resulting blocks (e.g., one being hydrophobic and the other hydrophilic) can lead to self-assembly into nanoscale structures like micelles or vesicles. mdpi.com

Star-Shaped Polymers: These consist of several linear polymer chains (arms) connected to a central core. rsc.org Star polymers can be synthesized through two main approaches: the "arm-first" method, where pre-formed polymer arms are attached to a multifunctional core, and the "core-first" method, where the arms are grown from a multifunctional initiator. illinois.edunih.gov this compound could be used to form the arms of a star polymer, resulting in a nanoparticle with a high density of functional groups on its periphery. The unique topology of star polymers often results in properties different from their linear analogues, such as lower solution viscosity and different self-assembly behavior. rsc.org

The synthesis of these advanced architectures requires precise control over the polymerization process to achieve the desired molecular weight and low polydispersity. The functional group of this compound could also be used as an initiation site for growing polymer arms in a "grafting from" approach to create comb or brush-like architectures.

Development of Advanced Materials for Specific Research Purposes

The unique chemical nature of this compound makes its derived polymers candidates for a variety of advanced applications, particularly in the biomedical and materials science fields.

Biomedical Applications: Acrylic-based polymers are widely used in biomedical applications due to their versatility and biocompatibility. researchgate.net Polymers containing specific functional groups can be designed to be "smart" or responsive to external stimuli like temperature or pH. mdpi.com The methoxy (B1213986) and ketone groups in this compound could contribute to such responsive behavior. For example, polymers that exhibit a lower critical solution temperature (LCST) can undergo a reversible phase transition from soluble to insoluble in water upon heating. mdpi.com This property is highly sought after for applications in drug delivery and tissue engineering, where the polymer can be injected as a solution and then form a gel at body temperature. mdpi.com While direct studies on this compound-based responsive polymers are not widely reported, the general principles of designing thermoresponsive polymers could be applied to this system. mdpi.commdpi.com

Functional Coatings and Films: The properties of this compound-derived polymers make them suitable for creating functional coatings. The aromatic rings can enhance thermal stability and mechanical strength, while the methoxy groups can modify surface properties such as wettability. By copolymerizing this compound with other monomers, coatings with a wide range of properties can be developed. These could find use in areas requiring specific surface interactions or protective layers.

The development of materials from this compound is an area ripe for exploration. The ability to precisely control the polymer structure through modern synthetic techniques, combined with the inherent functionality of the monomer, opens the door to a new class of materials with potential applications ranging from smart hydrogels to advanced composites.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4'-Methoxyacrylophenone, and how can reaction efficiency be validated experimentally?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using methoxy-substituted benzene derivatives and acryloyl chloride. Key parameters include solvent selection (e.g., dichloromethane or nitrobenzene), temperature control (0–5°C for exothermic reactions), and catalyst optimization (e.g., AlCl₃ or FeCl₃) . Post-synthesis, validate purity using HPLC (≥98% purity threshold) and characterize intermediates via NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting points) across studies?

  • Methodological Answer : Cross-validate data using multiple techniques. For example, if melting points vary (e.g., 58–63°C in one study vs. 98–100°C for a related compound in another), perform differential scanning calorimetry (DSC) to assess thermal behavior and check for polymorphic forms . Compare results with crystallographic data (e.g., X-ray diffraction for lattice structure analysis) to resolve inconsistencies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers away from incompatible substances (e.g., strong oxidizers). In case of exposure, follow OSHA HCS guidelines: rinse skin with water for 15 minutes, and seek medical attention if ingested (H302: Harmful if swallowed) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound's reactivity in photochemical studies?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict UV-Vis absorption spectra. Validate models against experimental data (e.g., λmax from UV-Vis spectroscopy). Use software like Gaussian or ORCA for excited-state dynamics simulations to study photodegradation pathways .

Q. What strategies address contradictions in biological activity data for structurally similar methoxy-substituted compounds?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate the effects of the acrylophenone moiety. For example, compare this compound with 2-Hydroxy-4-methoxybenzophenone (CAS 131-57-7) in bioassays, controlling for variables like solvent polarity and cell line specificity . Use statistical tools (e.g., ANOVA) to quantify significance of observed differences.

Q. How can researchers optimize purification methods to isolate this compound from complex reaction mixtures?

  • Methodological Answer : Use column chromatography with gradient elution (hexane:ethyl acetate) for preliminary separation. For high-purity batches (>99%), employ recrystallization in ethanol-water mixtures (80:20 v/v). Monitor purity via GC-MS with a DB-5MS column and electron ionization (70 eV) to detect trace impurities .

Key Considerations

  • Methodological Focus : Emphasized experimental design, validation, and cross-disciplinary techniques (e.g., combining crystallography with DFT).
  • Citations : Referenced peer-reviewed journals, safety protocols, and analytical standards for rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.